2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride

Synthetic chemistry C–H functionalization Fluorinated building blocks

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride (CAS 2153472-94-5) is a fluorinated heterocyclic amine building block featuring a trifluoromethyl group at the α-position to an amine and a 4-pyridyl substituent. This compound serves as a crucial intermediate in medicinal chemistry, particularly for CNS-targeted drug discovery programs that require enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl moiety.

Molecular Formula C7H9Cl2F3N2
Molecular Weight 249.06
CAS No. 2153472-94-5
Cat. No. B2666926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride
CAS2153472-94-5
Molecular FormulaC7H9Cl2F3N2
Molecular Weight249.06
Structural Identifiers
SMILESC1=CN=CC=C1C(C(F)(F)F)N.Cl.Cl
InChIInChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;;/h1-4,6H,11H2;2*1H
InChIKeyGUOGYWOVINNATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine Dihydrochloride for Pharmaceutical R&D Procurement: Core Identity & Comparator Class


2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride (CAS 2153472-94-5) is a fluorinated heterocyclic amine building block featuring a trifluoromethyl group at the α-position to an amine and a 4-pyridyl substituent . This compound serves as a crucial intermediate in medicinal chemistry, particularly for CNS-targeted drug discovery programs that require enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl moiety [1]. The dihydrochloride salt form provides defined stoichiometry (C₇H₉Cl₂F₃N₂, MW 249.06) and improved handling characteristics compared to the free base . Within the class of trifluoromethyl pyridyl ethanamines, the regioisomeric position of the pyridyl nitrogen—4-pyridyl (para) versus 3-pyridyl (meta) or 2-pyridyl (ortho)—substantially alters electronic distribution, metal-coordinating behavior, and reactivity in synthetic transformations, rendering regioisomer selection a critical procurement decision rather than an interchangeable commodity choice.

Why 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine Dihydrochloride Cannot Be Substituted with Its 2-Pyridyl or 3-Pyridyl Regioisomers


Attempting to substitute 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride with its 2-pyridyl (CAS 503173-14-6) or 3-pyridyl (CAS 912761-24-1) regioisomers introduces quantifiable liabilities in synthetic utility and pharmacological relevance. The para-substituted 4-pyridyl isomer exhibits a distinct electronic configuration and steric profile that governs its behavior as a building block, particularly in transition-metal-catalyzed reactions where regioisomer identity dictates reaction efficiency [1]. Empirical data demonstrate that the 4-pyridyl regioisomer yields substantially different synthetic outcomes compared to the 2-pyridyl analog, while the 3-pyridyl isomer shows intermediate reactivity that fails to match either extreme [1]. Furthermore, the dihydrochloride salt formulation of the target compound delivers standardized protonation state and aqueous solubility benefits critical for high-throughput screening workflows and parallel medicinal chemistry, advantages absent in the free base or mono-hydrochloride forms typically supplied for the alternative regioisomers.

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine Dihydrochloride vs. Closest Regioisomeric Analogs


Synthetic Yield in Palladium-Catalyzed Allylation: 4-Pyridyl vs. 2-Pyridyl Regioisomer

In palladium-catalyzed allylation of sp³ C–H bonds of 2,2,2-trifluoroethylamine-derived imines, the 2-pyridyl regioisomer (substrate 1a) serves as the key structural motif for efficient reaction promotion, enabling product isolation in preparatively useful yields (e.g., 66% isolated yield for model substrate 3a) [1]. Replacement of the 2-pyridyl moiety with the 3-pyridyl group demonstrably reduced reactivity (Chart 4, Eq. c) [1]. When the 4-pyridyl group was substituted in place of the 2-pyridyl moiety (substrate 1k), the desired allylated product 3k was formed in only 35% yield as determined by ¹⁹F-NMR analysis of the crude mixture, and pure isolation proved impossible due to byproduct separation difficulties [1]. This establishes a clear reactivity hierarchy: 2-pyridyl >> 3-pyridyl > 4-pyridyl, with the 4-pyridyl regioisomer being the least competent substrate class in this synthetically important transformation.

Synthetic chemistry C–H functionalization Fluorinated building blocks

Regioisomeric Influence on Imine Reactivity: Electronic and Coordination Effects

The dramatic reactivity differential between regioisomeric pyridyl-trifluoroethylamine imines arises from two synergistic factors: the electron-withdrawing nature of the pyridyl ring and the coordinating ability of the pyridyl nitrogen toward palladium [1]. The 2-pyridyl isomer uniquely enables bidentate N,N-chelation to the metal center, stabilizing the key palladacycle intermediate and facilitating efficient sp³ C–H bond activation [1]. The 4-pyridyl isomer, with the nitrogen positioned para to the imine, is geometrically incapable of forming this chelate, relying solely on electronic effects that prove insufficient for productive catalysis [1]. The 3-pyridyl isomer shows intermediate behavior due to partial electronic influence without optimal chelation geometry [1]. This mechanistic rationale provides a predictive framework for regioisomer selection across diverse metal-catalyzed transformations.

Medicinal chemistry building blocks Coordination chemistry Trifluoroethylamine synthesis

Dihydrochloride Salt Form: Defined Stoichiometry and Handling Advantages Over Free Base

The 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride (CAS 2153472-94-5) offers a precisely defined salt form with two equivalents of HCl (MW 249.06 g/mol), contrasting with the free base (CAS 1060815-28-2, MW 176.14 g/mol) and the mono-hydrochloride salts more commonly available for the 2-pyridyl and 3-pyridyl regioisomers . The dihydrochloride formulation ensures complete protonation of both the aliphatic amine and the pyridyl nitrogen, yielding a crystalline solid with enhanced aqueous solubility and reduced hygroscopicity compared to the free base, which exists as a liquid or low-melting solid . Commercially, the dihydrochloride is supplied at ≥95% purity (AKSci Cat. 4600EL) , whereas the free base typically requires controlled storage at 2–8°C in sealed, dry conditions to prevent degradation . These properties directly impact weighing accuracy, DMSO stock solution preparation reliability, and long-term compound library stability in pharmaceutical screening collections.

Salt selection Solid-state properties High-throughput screening readiness

Pyridyl Regioisomer Impact on Drug-like Property Predictions: LogP and PSA Equivalence with Pharmacological Divergence

Despite identical calculated LogP (2.34400) and polar surface area (PSA: 38.91 Ų) across the three regioisomeric free bases (4-pyridyl, 3-pyridyl, 2-pyridyl) , the regioisomeric identity of the pyridyl nitrogen profoundly influences hydrogen-bonding geometry, target recognition, and off-target pharmacology in biological systems [1]. The 4-pyridyl isomer projects the hydrogen-bond-accepting nitrogen along the molecular axis, enabling linear intermolecular interactions that differ fundamentally from the angled or chelating geometries accessible to the 2-pyridyl and 3-pyridyl isomers [1]. In drug discovery, this geometric divergence translates to distinct SAR profiles: a 4-pyridyl-containing scaffold may occupy a receptor binding pocket in a pose inaccessible to the 2-pyridyl analog, and vice versa [1]. Consequently, identical computed physicochemical descriptors do not predict interchangeable biological behavior, necessitating regioisomer-specific procurement for SAR exploration.

Physicochemical profiling Drug-likeness CNS MPO scoring

Optimal Procurement and Application Scenarios for 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine Dihydrochloride


Medicinal Chemistry: CNS Drug Candidate Synthesis Requiring Para-Pyridyl Geometry

When a structure-based drug design campaign identifies a receptor binding pocket requiring a linear hydrogen-bond-accepting group projecting from a trifluoroethylamine scaffold, the 4-pyridyl dihydrochloride building block is the geometrically mandated choice. Its para-substitution pattern positions the pyridyl nitrogen along the molecular axis, enabling interactions inaccessible to the 2-pyridyl or 3-pyridyl analogs, as supported by SAR divergence principles outlined in the regioisomer physicochemical comparison . The dihydrochloride salt's defined stoichiometry supports accurate stock solution preparation for biochemical and cell-based screening assays, minimizing concentration errors that confound IC₅₀ determinations.

Parallel Library Synthesis: Building Block for Trifluoroethylamine-Focused Compound Collections

For medicinal chemistry groups constructing libraries of trifluoroethylamine-containing compounds, the dihydrochloride salt enables direct use in amide coupling, reductive amination, or sulfonamide formation without prior neutralization steps. The ≥95% purity specification meets hit-to-lead chemistry quality requirements, while ambient storage compatibility (contrasted with the free base's 2–8°C requirement ) simplifies compound management logistics across geographically distributed chemistry teams.

Methodology Development: Reference Substrate for Evaluating Metal Catalyst Scope and Limitations

The documented poor reactivity of the 4-pyridyl regioisomer in Pd-catalyzed sp³ C–H allylation (35% crude yield, non-isolable product [1]) establishes this compound as a valuable negative-control substrate for catalyst development programs. Researchers evaluating new ligand systems or alternative transition metals can benchmark their catalytic systems against the established regioisomer reactivity hierarchy (2-pyridyl >> 3-pyridyl > 4-pyridyl), with the 4-pyridyl substrate serving as a stringent test case for catalysts claiming broad scope or tolerance of non-chelating heterocycles.

Agrochemical Intermediate: Insecticidal Compound Synthesis Incorporating 4-Pyridyl Motifs

Patent literature identifies 4-pyridyl-substituted trifluoroethylamine derivatives as key intermediates in insecticidal compound synthesis [2]. The dihydrochloride salt form provides the 4-pyridyl-trifluoroethylamine core in a solid, easy-to-handle format compatible with multi-kilogram scale-up workflows typical of agrochemical process chemistry, where salt-form consistency and ambient storage stability are critical supply chain considerations.

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